molecular formula C8H18O B1630388 3-Methyl-3-heptanol CAS No. 598-06-1

3-Methyl-3-heptanol

Cat. No. B1630388
CAS RN: 598-06-1
M. Wt: 130.23 g/mol
InChI Key: PQOSNJHBSNZITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-3-heptanol is a tertiary alcohol.

Scientific Research Applications

Permittivity and Structure Analysis

3-Methyl-3-heptanol has been studied for its permittivity properties and their relationship with molecular structure. Research demonstrates how the complex permittivity of isomers like 3-Methyl-3-heptanol is influenced by temperature and pressure, shedding light on molecular interactions and structures in different states (Vij, Scaife, & Calderwood, 1981).

Biological Activity and Pheromone Synthesis

3-Methyl-3-heptanol's stereoisomers are key components in pheromones for certain insects. For example, research on Scolytus amygdali, a bark beetle, shows the role of 3-Methyl-3-heptanol isomers in their aggregation pheromones (Zada et al., 2004).

Energy and Fuel Research

In the field of renewable energy, 3-Methyl-3-heptanol derivatives have been examined for their impact on combustion and emission characteristics in engines. This research contributes to the development of biofuels and understanding the combustion processes of different fuel blends (El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020).

Chemical Synthesis

3-Methyl-3-heptanol is also involved in various chemical synthesis processes. For instance, it has been used in studies exploring the asymmetric epoxidation and regioselective cleavage of epoxides, which are crucial for synthesizing specific pheromone compounds (Nakagawa & Mori, 1984).

Seed Germination Studies

In ecological research, compounds like 3-Methyl-3-heptanol have been investigated for their effects on seed germination. Studies on Amaranthus palmeri residues, which release volatiles including 3-Methyl-3-heptanol, provide insights into how these compounds affect the germination of various plant seeds (Bradow & Connick, 1988).

properties

IUPAC Name

3-methylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSNJHBSNZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871136
Record name 3-Methyl-3-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-heptanol

CAS RN

598-06-1, 5582-82-1
Record name 3-Methyl-3-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-3-HEPTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-heptanol
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-heptanol
Reactant of Route 3
Reactant of Route 3
3-Methyl-3-heptanol
Reactant of Route 4
Reactant of Route 4
3-Methyl-3-heptanol
Reactant of Route 5
Reactant of Route 5
3-Methyl-3-heptanol
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-heptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.